Benoxacor Benoxacor Benoxacor is a dichloroacetamide herbicide safener, used to protect corn against injury from metolachlor. Its role as a safener involves inducing the enzymatic mechanism of chloroacetanilide detoxification in plants.
Benoxacor is an inert agricultural chemical that acts as an herbicide safener to protect crops from herbicide toxicity.
Brand Name: Vulcanchem
CAS No.: 98730-04-2
VCID: VC0520763
InChI: InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
SMILES: CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Molecular Formula: C11H11Cl2NO2
Molecular Weight: 260.11 g/mol

Benoxacor

CAS No.: 98730-04-2

Cat. No.: VC0520763

Molecular Formula: C11H11Cl2NO2

Molecular Weight: 260.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benoxacor - 98730-04-2

Specification

CAS No. 98730-04-2
Molecular Formula C11H11Cl2NO2
Molecular Weight 260.11 g/mol
IUPAC Name 2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Standard InChI InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
Standard InChI Key PFJJMJDEVDLPNE-UHFFFAOYSA-N
SMILES CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Canonical SMILES CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Appearance Solid powder
Melting Point 107.6 °C

Introduction

Chemical Identity and Physicochemical Properties

Benoxacor (C₁₁H₁₁Cl₂NO₂) is a chiral compound with a molecular weight of 260.12 g/mol. It exists as white to slightly yellowish-brown crystals or powder, sparingly soluble in water but soluble in organic solvents such as ethyl acetate . Its stability is temperature-dependent, requiring storage at 2–10°C to prevent degradation . The structural backbone comprises a benzoxazine ring substituted with a dichloroacetyl group, which is pivotal for its safening activity (Figure 1) .

Table 1: Physicochemical Properties of Benoxacor

PropertyValueSource
Molecular FormulaC₁₁H₁₁Cl₂NO₂
Molecular Weight260.12 g/mol
CAS RN98730-04-2
AppearanceWhite to yellowish crystals
SolubilityLow in water; high in organics
Storage Conditions2–10°C

Metabolic Pathways and Biotransformation

Plant Metabolism

In Zea mays (maize), benoxacor undergoes rapid biotransformation via glutathione (GSH) conjugation and oxidative pathways. Within 0.25–24 hours of treatment, 12 metabolites are detected, including mono- and di-glutathione conjugates, formylcarboxamide, and carboxycarboxamide derivatives . The mono(GSH) conjugate, formed via glutathione S-transferase (GST)-mediated linkage at the N-dichloroacetyl α-carbon, dominates in later stages, suggesting its role in detoxification .

Mammalian Metabolism

In rats, benoxacor is metabolized enantioselectively by hepatic enzymes. Cytochrome P450s (CYPs) and carboxylesterases (CESs) in microsomes preferentially deplete the first eluting enantiomer (E₁-benoxacor), while cytosolic GSTs exhibit sex-dependent activity: male rats favor the second enantiomer (E₂-benoxacor), whereas females retain E₁ . Intrinsic clearance rates indicate CYPs as the primary metabolizers, with CESs contributing significantly in males . Metabolites include dichloroacetic acid (DCA), implicated in hepatotoxicity .

Table 2: Key Enzymes in Benoxacor Metabolism

EnzymeRoleSpeciesSex BiasSource
Glutathione S-transferaseGSH conjugationMaize
Cytochrome P450Oxidative metabolismRatNone
CarboxylesteraseHydrolytic cleavageRatMale

Mechanism of Action as a Herbicide Safener

Benoxacor protects crops like maize and tomato by inducing GST activity, which conjugates herbicides (e.g., metribuzin, imazamox) to GSH, rendering them non-toxic . In tomato, seed treatment with benoxacor reduces bicyclopyrone-induced injury by 1.3-fold and mitigates biomass loss from metribuzin by enhancing GST-mediated detoxification . This safening effect allows herbicides to target weeds without damaging crops, broadening the chemical options available for integrated weed management.

Toxicological and Environmental Implications

Environmental Persistence

Agricultural Applications and Efficacy

Table 3: Safening Efficacy in Tomato

HerbicideInjury Reduction (Benoxacor)Biomass ProtectionSource
Bicyclopyrone1.3-foldModerate
MetribuzinNot reportedSignificant
Imazamox5.5-fold (Fenclorim)

Field trials demonstrate that benoxacor pretreatment reduces herbicide injury in tomatoes by 30–50%, enabling the use of broad-spectrum herbicides without compromising crop yield . This aligns with its mode of action in maize, where GST induction is critical for xenobiotic detoxification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator